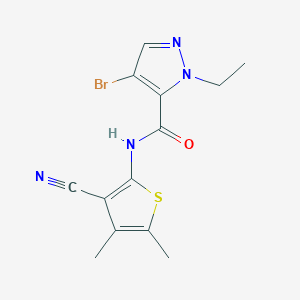![molecular formula C18H24N4O2 B4875363 1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B4875363.png)
1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a triazole ring, a propyl group, and an oxolane moiety
Méthodes De Préparation
The synthesis of 1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the Propyl Group: This step often involves alkylation reactions using propyl halides.
Attachment of the Oxolane Moiety: This can be done through nucleophilic substitution reactions where the oxolane ring is introduced.
Final Coupling: The final step involves coupling the triazole derivative with the oxolane moiety under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Material Science:
Biological Studies: The compound is used in research to study its effects on biological systems and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxolane moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways and molecular targets involved depend on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with similar compounds such as:
1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-ETHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: This compound has an ethyl group instead of a propyl group, which may affect its reactivity and biological activity.
1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: The presence of a methyl group instead of a propyl group can lead to differences in steric hindrance and electronic effects.
1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-BUTYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: The butyl group may increase the compound’s hydrophobicity and affect its interaction with biological membranes.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-5-16-17(18(23)19-12-15-6-4-11-24-15)20-21-22(16)14-9-7-13(2)8-10-14/h7-10,15H,3-6,11-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNDLKIPNYHOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![DIMETHYL 5-{[2-(4-BENZYLPIPERIDINO)ACETYL]AMINO}ISOPHTHALATE](/img/structure/B4875297.png)

![2-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B4875308.png)

![4-chloro-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4875320.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B4875325.png)
![N-[(4-aminophenyl)sulfonyl]-2-(4-isobutylphenyl)propanamide](/img/structure/B4875329.png)
![4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B4875340.png)
![[2,4-dichloro-6-[(E)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] methanesulfonate](/img/structure/B4875342.png)
![N-(4-chloro-3-methylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4875349.png)
![N-[3-(diethylamino)propyl]-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4875351.png)
![2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl propionate](/img/structure/B4875375.png)
